3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid is a synthetic compound classified as an amino acid derivative. It is characterized by its unique trifluorobutanoic acid structure, which incorporates a benzyloxycarbonyl group. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and biochemistry.
Source: The compound is cataloged under the CAS Number 509093-36-1, and it can be sourced from chemical suppliers such as Enamine and Sigma-Aldrich .
Classification: It falls under the category of amino acid derivatives, specifically those containing fluorinated groups, which are known for their unique chemical properties and biological activities.
The synthesis of 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid typically involves several steps:
3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid participates in various chemical reactions:
These reactions are significant for its potential applications in drug development and peptide synthesis .
The mechanism of action of 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid primarily involves its interactions at the molecular level:
Relevant data indicates that this compound has a purity level of approximately 95%, which is crucial for ensuring consistent results in research applications .
The applications of 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid are diverse:
The compound 3-{[(benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid has the standardized IUPAC name 3-(((benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid, reflecting its core structural features: a butanoic acid backbone with a trifluoromethyl group (–CF₃) at C4 and a benzyloxycarbonyl (Cbz)-protected amine at C3 [1] [2]. Its molecular formula is C₁₂H₁₂F₃NO₄ (molecular weight: 291.23 g/mol), confirmed by InChI code 1S/C12H12F3NO4/c13-12(14,15)9(6-10(17)18)16-11(19)20-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,16,19)(H,17,18)
and InChI key OMSAXGBLDRPUIP-UHFFFAOYSA-N
[1] [7].
Table 1: Key Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 3-(((benzyloxy)carbonyl)amino)-4,4,4-trifluorobutanoic acid |
CAS Number (racemic) | 287210-85-9 [7] |
CAS Number ((S)-enantiomer) | 1458674-47-9 [4] [9] |
Molecular Formula | C₁₂H₁₂F₃NO₄ |
InChI Key | OMSAXGBLDRPUIP-UHFFFAOYSA-N |
SMILES | OC(=O)CC(NC(=O)OCC1C=CC=CC=1)C(F)(F)F |
Derivatives include:
This compound belongs to the Cbz-protected β-amino acid family, characterized by an amine group at C3 relative to the carboxylic acid terminus. Key analogues include:
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7